molecular formula C19H16N2O4S B6006130 N-benzhydryl-4-nitrobenzenesulfonamide CAS No. 33860-98-9

N-benzhydryl-4-nitrobenzenesulfonamide

Cat. No.: B6006130
CAS No.: 33860-98-9
M. Wt: 368.4 g/mol
InChI Key: DUJLUFZGRFVVEV-UHFFFAOYSA-N
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Description

N-benzhydryl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(diphenylmethyl)-4-nitrobenzenesulfonamide is 368.08307817 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

N-(diphenylmethyl)-4-nitrobenzenesulfonamide is used in the preparation of secondary amines. It undergoes smooth alkylation, providing N-alkylated sulfonamides in high yields. These sulfonamides can be deprotected to yield secondary amines efficiently (Fukuyama, Jow, & Cheung, 1995).

Chemoselective N-Acylation Reagents

The compound has been developed as a chemoselective N-acylation reagent. This includes selective protection of primary amines, acylation of aliphatic amines, and monofunctionalization of diamines. The acylation reactions using these reagents are carried out in water, making them environmentally friendly (Ebrahimi et al., 2015).

Electrochemical Behavior

The electrochemical behavior of related compounds has been studied, revealing insights into their reduction mechanisms. This includes understanding the reversible electron transfer processes and the subsequent chemical transformations (Griggio, 1982).

Herbicidal Properties

Certain sulfonamide compounds, like oryzalin, exhibit herbicidal properties. Understanding their crystal structure helps in the development of more efficient herbicides (Kang, Kim, Jeon, & Kim, 2015).

Bacterial Biofilm Inhibition

Some N-alkyl/aralkyl derivatives of N-(diphenylmethyl)-4-nitrobenzenesulfonamide exhibit inhibitory action against bacterial biofilms. This research is crucial in the development of new antibacterial agents (Abbasi et al., 2020).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, derived from these compounds, are used in solid-phase synthesis. This includes applications in various chemical transformations and the production of privileged scaffolds (Fülöpová & Soural, 2015).

Antiprotozoal Activity

N-alkoxy analogues of certain nitrobenzenesulfonamides have shown potential as antiprotozoal agents. They exhibit improved blood-brain barrier permeability and trypanocidal activity (Nieto et al., 2011).

Properties

IUPAC Name

N-benzhydryl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-21(23)17-11-13-18(14-12-17)26(24,25)20-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLUFZGRFVVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255407
Record name N-(Diphenylmethyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33860-98-9
Record name N-(Diphenylmethyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33860-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrobenzenesulfonyl chloride (2.51 g) was added to a methylene chloride solution (30 ml) containing benzhydrylamine (2.12 g) and triethylamine (1.62 g) under ice cooling, followed by stirring for 3 hours under ice cooling and for 69 hours at room temperature. Water (30 ml), 1 N hydrochloric acid (12 ml) and methylene chloride (5 ml) were added to the reaction mixture, followed by extraction and solution separation, and the aqueous layer was extracted again with methylene chloride (10 ml). The resulting extract was concentrated, and ethyl acetate (80 ml) and water (50 ml) were further added, followed by solution separation. The organic layer was washed in turn with saturated aqueous solution of sodium bicarbonate (10 ml) and water (25 ml), and concentrated. The resulting solid was washed with a mixed solution of ether (9 ml)/hexane (20 ml) and successively with hexane (10 ml), and dried under vacuum to obtain N-(4-nitrobenzenesulfonyl)benzhydrylamine (3.81 g; yield: 91.3%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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